
2-氧戊二酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxoglutaric acid, also known as oxoglutaric acid or 2-ketoglutaric acid, is a naturally occurring organic compound belonging to the α-keto acid family. It is an intermediate in the Krebs cycle, which is the main energy-producing pathway in cells. 2-Oxoglutaric acid is also involved in the metabolism of amino acids, fatty acids, and sugars. It is important in the production of energy and in the synthesis of various compounds, including amino acids and proteins. In addition, it plays a role in the regulation of cell growth and development.
科学研究应用
作用机制
Target of Action
2-Oxoglutaric acid, also known as α-ketoglutarate or 2-OG, is a key intermediate in the tricarboxylic acid (TCA) cycle . It primarily targets 2-OG-dependent dioxygenases , a group of enzymes involved in several important biochemical processes . These enzymes are widespread in nature and play a crucial role in the metabolism of amino acids, glucosinolates, flavonoids, alkaloids, and gibberellins .
Mode of Action
2-OG acts as an obligatory substrate for 2-OG-dependent dioxygenases . In the hydroxylation reaction catalyzed by these enzymes, one atom of molecular oxygen is incorporated into the substrate, while the other atom of oxygen is incorporated into 2-OG, resulting in the subsequent formation of succinate and the release of carbon dioxide .
Biochemical Pathways
2-OG is a key organic acid of the TCA cycle , a central metabolic network in most organisms . It lies at the intersection between the carbon and nitrogen metabolic pathways . This compound is a key intermediate of one of the most fundamental biochemical pathways in carbon metabolism . In addition, 2-OG also acts as the major carbon skeleton for nitrogen-assimilatory reactions .
Pharmacokinetics
The pharmacokinetics of 2-OG are complex and involve several enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to the formation of 2-OG . The efficacy of microbial systems in providing an effective platform to generate this moiety and the molecular strategies involving genetic manipulation, abiotic stress, and nutrient supplementation that result in the optimal production of 2-OG have been evaluated .
Result of Action
2-OG participates in a variety of biological processes including anti-oxidative defense, energy production, signaling modules, and genetic modification . It helps maintain normal levels of ammonia in the brain, muscles, and kidneys, as well as the body’s nitrogen balance in body tissues and fluids . 2-OG is used by cells during growth and in healing from injuries and other wounds, and is especially important in the healing of muscle tissue .
Action Environment
The action of 2-OG is influenced by various environmental factors. For instance, the availability of 2-OG can be affected by spatial occupancy of unstructured regions within dedicated metabolons . Additionally, the levels of 2-OG can fluctuate according to nitrogen and carbon availability .
安全和危害
2-Oxoglutaric acid should be handled with personal protective equipment/face protection. It should not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep in a dry place. Keep refrigerated. Keep containers tightly closed in a dry, cool and well-ventilated place .
未来方向
The generation of 2-Oxoglutaric acid in a sustainable and environmentally-neutral manner is a major ongoing research endeavour . It possesses immense commercial value as it is utilized as a nutritional supplement, a therapeutic agent, and a precursor to a variety of value-added products such as ethylene and heterocyclic compounds .
生化分析
Biochemical Properties
2-Oxoglutaric acid plays a significant role in biochemical reactions. It is used as an obligatory substrate in a range of oxidative reactions catalyzed by 2-OG-dependent dioxygenases . These enzymes are widespread in nature and are involved in several important biochemical processes . The importance of such enzymes as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to the formation of 2-Oxoglutaric acid is emphasized .
Cellular Effects
2-Oxoglutaric acid participates in various cellular processes, including anti-oxidative defense, energy production, signaling modules, and genetic modification . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Oxoglutaric acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It lies at the intersection between the carbon and nitrogen metabolic pathways .
Metabolic Pathways
2-Oxoglutaric acid is involved in the tricarboxylic acid (TCA) cycle, a central metabolic network in most organisms . It also acts as the major carbon skeleton for nitrogen-assimilatory reactions .
Transport and Distribution
As a key intermediate in the TCA cycle, it is likely to be transported and distributed within cells and tissues as part of this metabolic process .
Subcellular Localization
As a key intermediate in the TCA cycle, it is likely to be found in the mitochondria where this cycle occurs .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Oxoglutaric acid involves the oxidation of L-glutamic acid. The reaction is carried out using a strong oxidizing agent such as potassium permanganate or chromium trioxide. The resulting product is then treated with hydrochloric acid to yield 2-Oxoglutaric acid.", "Starting Materials": [ "L-glutamic acid", "Potassium permanganate or chromium trioxide", "Hydrochloric acid" ], "Reaction": [ "L-glutamic acid is dissolved in water", "Potassium permanganate or chromium trioxide is added to the solution and the mixture is stirred vigorously", "The reaction mixture is heated to 60-70°C for several hours", "The resulting product is filtered and washed with water", "The product is dissolved in hydrochloric acid and heated to reflux for several hours", "The solution is cooled and the product is filtered and washed with water", "The resulting product is 2-Oxoglutaric acid" ] } | |
| 17091-15-5 | |
分子式 |
C5H5NaO5 |
分子量 |
168.08 g/mol |
IUPAC 名称 |
sodium;5-hydroxy-4,5-dioxopentanoate |
InChI |
InChI=1S/C5H6O5.Na/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1 |
InChI 键 |
MOTOGHHLNTXPTI-UHFFFAOYSA-M |
SMILES |
C(CC(=O)O)C(=O)C(=O)O |
规范 SMILES |
C(CC(=O)[O-])C(=O)C(=O)O.[Na+] |
熔点 |
115.5 °C |
| 17091-15-5 | |
物理描述 |
Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS] Solid white to pale yellow crystalline powde |
相关CAS编号 |
328-50-7 (Parent) |
溶解度 |
541.5 mg/mL soluble in water at > 1000 g/l at 20�C and petrolatum at < 100 g/kg at 20�C |
同义词 |
2 Ketoglutarate 2 Ketoglutaric Acid 2 Oxoglutarate 2 Oxoglutaric Acid 2-ketoglutarate 2-ketoglutaric acid 2-oxoglutarate 2-oxoglutaric acid alpha Ketoglutarate alpha Ketoglutaric Acid alpha Ketoglutaric Acid, Diammonium Salt alpha Ketoglutaric Acid, Dipotassium Salt alpha Ketoglutaric Acid, Disodium Salt alpha Ketoglutaric Acid, Monopotassium Salt alpha Ketoglutaric Acid, Monosodium Salt alpha Ketoglutaric Acid, Potassium Salt alpha Ketoglutaric Acid, Sodium Salt alpha Oxoglutarate alpha-ketoglutarate alpha-Ketoglutarate, Calcium alpha-ketoglutaric acid alpha-ketoglutaric acid, calcium salt (2:1) alpha-ketoglutaric acid, diammonium salt alpha-ketoglutaric acid, dipotassium salt alpha-ketoglutaric acid, disodium salt alpha-ketoglutaric acid, monopotassium salt alpha-ketoglutaric acid, monosodium salt alpha-ketoglutaric acid, potassium salt alpha-ketoglutaric acid, sodium salt alpha-oxoglutarate Calcium alpha Ketoglutarate calcium alpha-ketoglutarate calcium ketoglutarate Ketoglutaric Acid Ketoglutaric Acids oxogluric acid Oxoglutarates |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


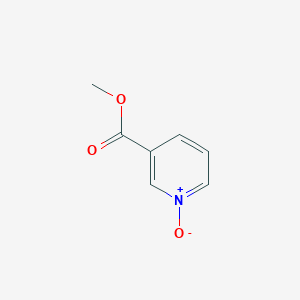

![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)
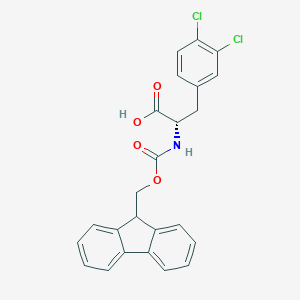
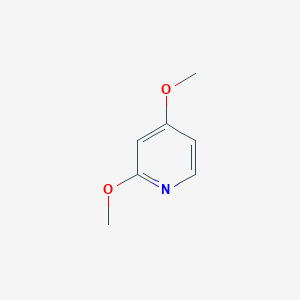
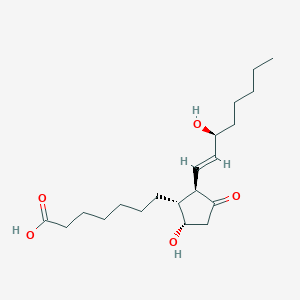
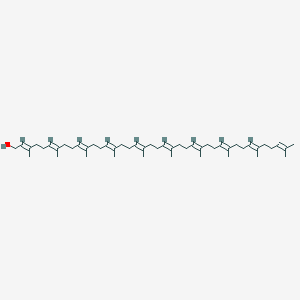
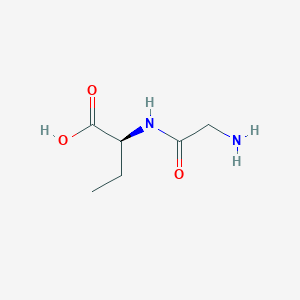
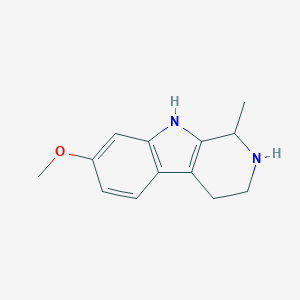
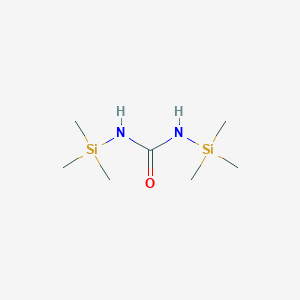
![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)


